(9H-Fluoren-9-yl)methyl 4-isobutyl-5-oxooxazolidine-3-carboxylate (9H-Fluoren-9-yl)methyl 4-isobutyl-5-oxooxazolidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16205042
InChI: InChI=1S/C22H23NO4/c1-14(2)11-20-21(24)27-13-23(20)22(25)26-12-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3
SMILES:
Molecular Formula: C22H23NO4
Molecular Weight: 365.4 g/mol

(9H-Fluoren-9-yl)methyl 4-isobutyl-5-oxooxazolidine-3-carboxylate

CAS No.:

Cat. No.: VC16205042

Molecular Formula: C22H23NO4

Molecular Weight: 365.4 g/mol

* For research use only. Not for human or veterinary use.

(9H-Fluoren-9-yl)methyl 4-isobutyl-5-oxooxazolidine-3-carboxylate -

Specification

Molecular Formula C22H23NO4
Molecular Weight 365.4 g/mol
IUPAC Name 9H-fluoren-9-ylmethyl 4-(2-methylpropyl)-5-oxo-1,3-oxazolidine-3-carboxylate
Standard InChI InChI=1S/C22H23NO4/c1-14(2)11-20-21(24)27-13-23(20)22(25)26-12-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3
Standard InChI Key WFNVUAZCCGBCGJ-UHFFFAOYSA-N
Canonical SMILES CC(C)CC1C(=O)OCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a 1,3-oxazolidine-5-one core with a fluorenylmethyloxycarbonyl (Fmoc) group at position 3 and an isobutyl substituent at position 4 (Figure 1). Key structural characteristics include:

  • Molecular formula: C22H23NO4\text{C}_{22}\text{H}_{23}\text{NO}_4 .

  • Molecular weight: 365.4 g/mol .

  • Stereochemistry: The 4S configuration ensures enantiomeric purity, critical for its role in peptide synthesis .

  • Protective group: The Fmoc moiety (C15H11O2\text{C}_{15}\text{H}_{11}\text{O}_2) provides temporary amine protection, removable under mild basic conditions (e.g., piperidine) .

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number864966-70-1
IUPAC Name(9H-Fluoren-9-yl)methyl (4S)-4-(2-methylpropyl)-5-oxo-1,3-oxazolidine-3-carboxylate
SMILESC[C@@H](C[C@H]1C(=O)OCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC\text{C}[C@@H](C[C@H]1C(=O)OCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC
InChI KeyWFNVUAZCCGBCGJ-FQEVSTJZSA-N

Synthesis and Manufacturing

Key Synthetic Routes

The compound is synthesized via a three-step process:

  • Oxazolidine Ring Formation: Cyclocondensation of Fmoc-protected β-hydroxyamides with isobutyl glycidate under basic conditions (e.g., LiHMDS, -78°C) forms the oxazolidine core .

  • Silylation: Protection of hydroxyl intermediates with triethylsilyl (TES) groups prevents premature cyclization and improves solubility .

  • Cyclodehydration: Treatment with diethylaminosulfur trifluoride (DAST) or XtalFluor-E induces desilylation and intramolecular cyclization, yielding the final product .

Critical Reaction Parameters

  • Temperature: Cyclocondensation requires cryogenic conditions (-78°C) to suppress epimerization .

  • Catalyst: Lithium hexamethyldisilazide (LiHMDS) facilitates anion generation for nucleophilic attack on glycidate .

  • Yield Optimization: Using TES protection (vs. TBS or TIPS) maximizes reaction efficiency (85% yield) by balancing deprotection and cyclization rates .

Applications in Peptide Synthesis

Pseudoproline Dipeptide Mimetics

The compound serves as a pseudoproline (Ψ\PsiPro) dipeptide surrogate, addressing two major challenges in SPPS:

  • Aggregation Reduction: The oxazolidine ring disrupts β-sheet formation, enhancing solubility of hydrophobic peptides .

  • Aspartimide Suppression: By replacing serine/threonine residues, it prevents base-catalyzed cyclization at Asp-X sequences (e.g., Asp-Ser/Thr) .

Case Study: Synthesis of Oligomeric Peptides

ParameterValueSource
Hazard CodesH302, H312, H332 (Harmful if swallowed, in contact with skin, or inhaled)
Precautionary MeasuresUse PPE, avoid inhalation, and store at 2–8°C

Industrial and Research Relevance

Patent Landscape

Patents (e.g., EP1328509B1, WO2002032857A1) highlight its utility in producing oxazolidinone antibiotics like linezolid analogs, leveraging its chiral purity for enhanced antimicrobial activity .

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